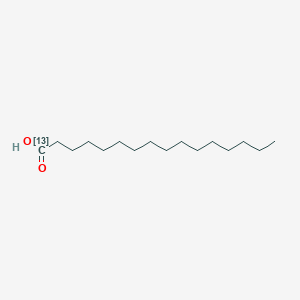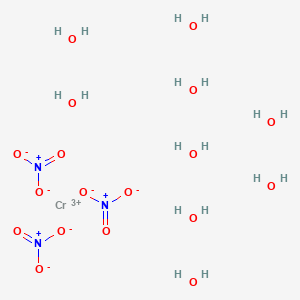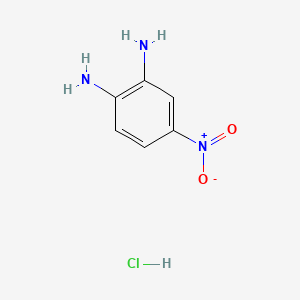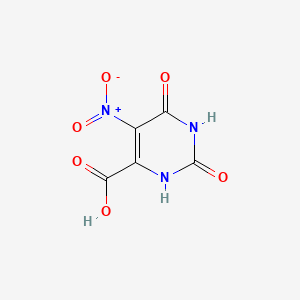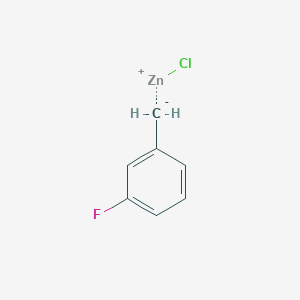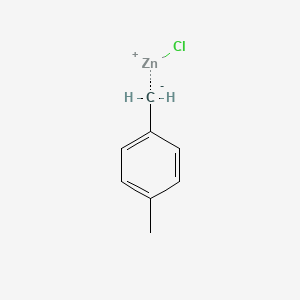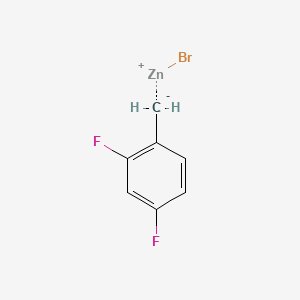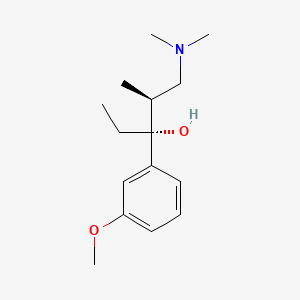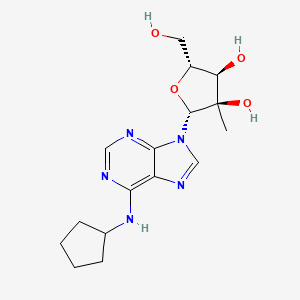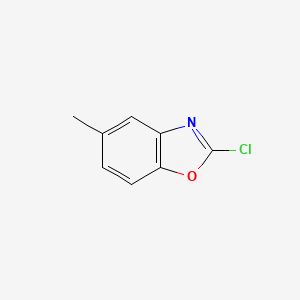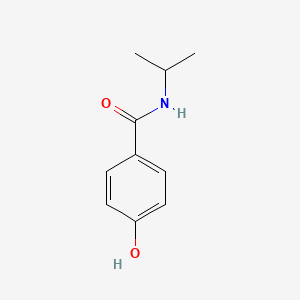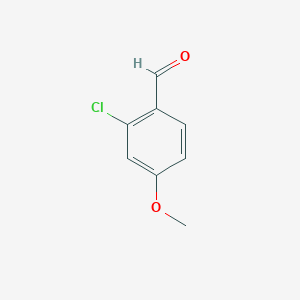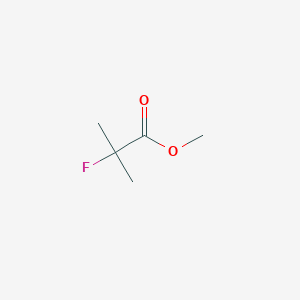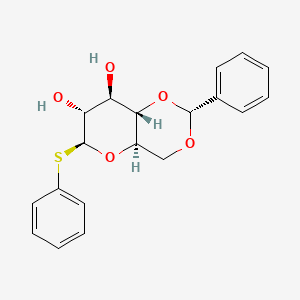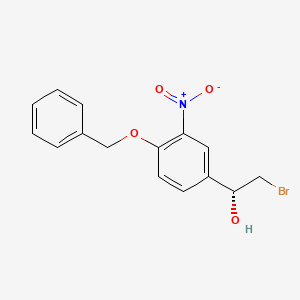
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol
概要
説明
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol, also known as BZNE, is an organobromine compound that has been studied in recent years for its potential applications in the field of science. BZNE is a colorless liquid with a boiling point of 95.5 °C and a melting point of −40 °C. It has been used in a variety of scientific experiments, such as in the synthesis of a range of organic compounds, in the development of new drugs and in the study of biochemical and physiological effects.
科学的研究の応用
Synthesis and Intermediate in Pharmaceutical Production
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol plays a significant role in pharmaceutical synthesis, particularly as a key intermediate in the production of (R,R)-formoterol, a β2-adrenoceptor agonist. Ji Ya-fei (2010) outlines a synthesis method involving O-benzylation, bromination, and reduction, achieving a 25% overall yield for this compound (Ji Ya-fei, 2010). Similarly, Zhang Baohua and Shi Lanxiang (2013) describe an alternative preparation process, highlighting an enantioselective reduction method that yields both high yield (95%) and high enantiomeric excess (95.4%) (Zhang Baohua & Shi Lanxiang, 2013).
Chemical Structure and Properties
K. C. Mohan et al. (1994) provide insights into the molecular structure of a related compound, 4-benzyloxy-3-nitrophenacyl bromide, which shares structural features with (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol. Their study examines the dihedral angles and steric hindrance within the molecule, contributing to an understanding of its chemical behavior (K. C. Mohan et al., 1994).
Catalytic and Chemical Reactions
H. S. Wilkinson et al. (2000) explore the use of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol in catalytic reactions, particularly focusing on its chemoselective hydrogenation in the context of synthesizing (R,R)-formoterol tartrate. They highlight the importance of managing different functional groups and stereogenic centers during the reaction (H. S. Wilkinson et al., 2000).
Copolymerization Applications
In the field of materials science, this compound's derivatives find application in copolymerization processes. Faisal M. Zeidan et al. (2021) discuss the synthesis and copolymerization of trisubstituted ethylenes, which include benzyloxy-substituted compounds. Their work sheds light on the potential of these compounds in creating novel polymeric materials (Faisal M. Zeidan et al., 2021).
Enantioselective Catalysis
Kazutsugu Matsumoto and S. Asakura (2014) present a study on the asymmetric nitroaldol reaction using human serum albumin (HSA), which involves derivatives of nitrophenyl ethanol. Their findings are relevant for understanding enantioselective catalysis processes involving nitrophenyl compounds (Kazutsugu Matsumoto & S. Asakura, 2014).
特性
IUPAC Name |
(1R)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGAJOFIQLBIIM-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H](CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447018 | |
| Record name | (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol | |
CAS RN |
188690-82-6 | |
| Record name | (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

